4-Bromo-5-chloro-N-methylfuran-2-carboxamide
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Overview
Description
4-Bromo-5-chloro-N-methylfuran-2-carboxamide is a chemical compound with the molecular formula C6H5BrClNO2 and a molecular weight of 238.46 g/mol . This compound is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. The presence of bromine, chlorine, and a carboxamide group in its structure makes it a unique and valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-5-chloro-N-methylfuran-2-carboxamide may involve bulk manufacturing processes that ensure high purity and consistent quality. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce various substituted furan derivatives .
Scientific Research Applications
4-Bromo-5-chloro-N-methylfuran-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interfere with bacterial cell wall synthesis or disrupt cellular processes by binding to specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoro-4-methylaniline: This compound shares similar halogen substituents but differs in its core structure and functional groups.
4-Bromo-5-fluoro-2-nitrobenzoic acid methyl ester: Another similar compound with different substituents and functional groups.
Uniqueness
4-Bromo-5-chloro-N-methylfuran-2-carboxamide stands out due to its unique combination of bromine, chlorine, and a carboxamide group on a furan ring. This unique structure imparts specific reactivity and properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H5BrClNO2 |
---|---|
Molecular Weight |
238.46 g/mol |
IUPAC Name |
4-bromo-5-chloro-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C6H5BrClNO2/c1-9-6(10)4-2-3(7)5(8)11-4/h2H,1H3,(H,9,10) |
InChI Key |
VYDJQGLCLWPPNT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(O1)Cl)Br |
Origin of Product |
United States |
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